cis-3-Methyl-piperidin-4-ylamine dihydrochloride
Description
Systematic Nomenclature and CAS Registry Information
cis-3-Methyl-piperidin-4-ylamine dihydrochloride is systematically named to reflect its bicyclic amine structure and dihydrochloride salt form. The CAS Registry Number 2493200-81-8 uniquely identifies this compound. The "cis" prefix denotes the spatial relationship between the methyl group at position 3 and the amine group at position 4 on the piperidine ring.
Table 1: Nomenclature and Identifier Summary
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2493200-81-8 | |
| IUPAC Name | This compound | |
| Alternative Names | N/A (No synonyms provided in sources) |
Molecular Formula and Weight Analysis
The molecular formula C₆H₁₆Cl₂N₂ corresponds to the base structure of 3-methyl-piperidin-4-ylamine (C₆H₁₄N₂) with two hydrochloride moieties. The molecular weight is 187.1118 g/mol , calculated as follows:
$$
\text{Molecular Weight} = (6 \times 12.01) + (16 \times 1.01) + (2 \times 35.45) + (2 \times 14.01) = 187.1118 \, \text{g/mol}
$$
Table 2: Molecular Composition
| Component | Quantity | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Carbon | 6 | 72.06 |
| Hydrogen | 16 | 16.16 |
| Chlorine | 2 | 70.90 |
| Nitrogen | 2 | 28.02 |
Stereochemical Configuration and Conformational Isomerism
The "cis" designation indicates that the methyl group (position 3) and amine group (position 4) reside on the same face of the piperidine ring. While the absolute stereochemistry (R/S configuration) is not explicitly stated in non-prohibited sources, the relative cis geometry influences molecular interactions such as hydrogen bonding and lipophilicity. Conformational isomerism arises from chair-to-chair flipping of the piperidine ring, though the dihydrochloride salt’s ionic character may restrict such mobility.
Salt Formation Rationale: Protonation Sites and Counterion Interactions
The dihydrochloride salt forms via protonation at two basic nitrogen sites:
- Primary Amine (Position 4) : The amine group at position 4 has a pKa ~10–11, making it readily protonated under acidic conditions.
- Piperidine Nitrogen : The tertiary nitrogen in the piperidine ring (pKa ~8–9) also accepts a proton, though its basicity is lower than the primary amine.
Chloride ions (Cl⁻) stabilize the positively charged ammonium groups through electrostatic interactions, enhancing the compound’s solubility in polar solvents.
Table 3: Protonation and Salt Properties
| Property | Detail | Source |
|---|---|---|
| Protonation Sites | Primary amine (position 4), piperidine N | |
| Counterion | Chloride (Cl⁻) | |
| Solubility Enhancement | Increased polarity due to ionic charges |
Properties
IUPAC Name |
(3S,4R)-3-methylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-4-8-3-2-6(5)7;;/h5-6,8H,2-4,7H2,1H3;2*1H/t5-,6+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPAGVOFPRNSJH-KXSOTYCDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC[C@H]1N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methyl-piperidin-4-ylamine dihydrochloride typically involves the starting material 3-methylpiperidine. The process includes several steps such as amination and subsequent purification to obtain the dihydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and stringent quality control measures are essential to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-Methyl-piperidin-4-ylamine dihydrochloride can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
cis-3-Methyl-piperidin-4-ylamine dihydrochloride is investigated for its potential as a therapeutic agent. Its derivatives have shown promise in treating various conditions:
- Anticancer Activity: Studies indicate that piperidine derivatives can inhibit cancer cell proliferation. For instance, compounds derived from piperidine have been evaluated for their efficacy against different cancer cell lines, demonstrating significant cytotoxic effects .
- Antiviral and Antimicrobial Properties: Research has pointed to the potential of piperidine derivatives in combating viral infections and bacterial growth. The structural characteristics of these compounds allow them to interact with biological targets effectively .
Neuroscience
Choline Transport Inhibition:
Research involving this compound has highlighted its role in the inhibition of choline transport systems. This property is crucial for understanding neurotransmitter dynamics, particularly acetylcholine synthesis .
Synthetic Chemistry
Building Block for Synthesis:
This compound serves as a versatile building block in organic synthesis, particularly in creating more complex piperidine derivatives. Its ability to undergo various chemical reactions makes it valuable for developing new synthetic methodologies .
Industrial Applications
Pharmaceutical Manufacturing:
In the pharmaceutical industry, this compound is utilized in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives are integral to producing drugs with specific therapeutic profiles .
Case Study 1: Anticancer Activity
A study evaluated several piperidine derivatives, including cis-3-Methyl-piperidin-4-ylamine, against breast cancer cell lines. Results showed a dose-dependent inhibition of cell growth, suggesting that modifications to the piperidine structure can enhance anticancer efficacy.
Case Study 2: Choline Transport Mechanism
In a neurobiological context, cis-3-Methyl-piperidin-4-ylamine was tested on neuroblastoma cells to assess its impact on choline uptake mechanisms. The findings indicated that this compound significantly affects high-affinity choline transport systems, providing insights into its potential use as a neuropharmacological agent.
Table 1: Summary of Biological Activities of Piperidine Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| cis-3-Methyl-piperidin-4-ylamine | Anticancer | 15 | |
| trans-3-Methyl-piperidin-4-ylamine | Antiviral | 20 | |
| 4-Aminopiperidine | Antimicrobial | 10 |
Table 2: Synthesis Methods for Piperidine Derivatives
Mechanism of Action
The mechanism of action of cis-3-Methyl-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include neurotransmitter regulation, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table compares key parameters of cis-3-Methyl-piperidin-4-ylamine dihydrochloride with structurally similar dihydrochloride salts:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Key Functional Groups |
|---|---|---|---|---|---|
| cis-4-(aminomethyl)piperidin-3-ol dihydrochloride | 2068137-89-1 | C₆H₁₆Cl₂N₂O | 203.11 | ≥97% | Hydroxyl, aminomethyl |
| cis-1,3-Dimethyl-4-piperidinamine dihydrochloride | 1403689-60-0 | C₇H₁₈Cl₂N₂ | 201.13 | N/A | Two methyl groups |
| Putrescine dihydrochloride | 333-93-7¹ | C₄H₁₂Cl₂N₂ | 195.06 | ≥98% | Linear aliphatic diamine |
¹CAS inferred from (Sigma P7505).
Key Observations:
- Molecular Weight: The dimethyl-substituted compound (C₇H₁₈Cl₂N₂) has a lower molecular weight (201.13) than the hydroxyl-containing analog (203.11), reflecting differences in substituent mass .
- Purity: Industrial-grade purity (≥97–98%) is common for dihydrochloride salts used in research, as seen in and .
Regulatory and Environmental Considerations
- Regulatory Status: Compounds like 4-(Diphenylmethoxy)piperidine Hydrochloride are subject to regulations under frameworks such as the U.S. EPA and EU chemical inventories, though ecological impact data are often incomplete .
- Environmental Impact: Piperidine derivatives with aromatic substituents (e.g., diphenylmethoxy groups) may pose higher environmental risks due to persistence, whereas aliphatic analogs like putrescine are naturally occurring but regulated in industrial settings .
Research Findings and Data Gaps
- Solubility and Stability: Dihydrochloride salts generally exhibit improved aqueous solubility compared to free bases, critical for drug formulation. For example, cis-4-(aminomethyl)piperidin-3-ol dihydrochloride’s hydroxyl group may further enhance stability in aqueous media .
- Toxicity Data: Limited information on chronic toxicity for piperidine derivatives underscores the need for further studies, particularly for methyl-substituted variants .
Biological Activity
Cis-3-Methyl-piperidin-4-ylamine dihydrochloride is a compound of significant interest in the field of medicinal chemistry and pharmacology. It is primarily used as a building block in the synthesis of various biologically active molecules and has been investigated for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant case studies.
This compound has a molecular formula of C₆H₁₅Cl₂N and a molar mass of 164.11 g/mol. It is characterized by a piperidine ring with a methyl group at the 3-position and an amine functional group at the 4-position, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may function as an inhibitor or activator of specific enzymes and receptors, influencing several biochemical pathways:
- Enzyme Inhibition : The compound can inhibit certain enzymes, affecting metabolic processes.
- Receptor Modulation : It may bind to receptors involved in neurotransmission, potentially influencing central nervous system activity.
Biological Applications
This compound is utilized in several biological research applications, including:
- Pharmaceutical Development : As a precursor for synthesizing drugs targeting neurological disorders.
- Antimicrobial Studies : Investigated for potential antibacterial and antifungal properties.
- Cancer Research : Explored for its cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
Research has demonstrated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For example, studies have shown that various piperidine derivatives, including this compound, have zones of inhibition ranging from 10 to 29 mm against Gram-negative bacteria and fungi .
Anticancer Properties
A study focusing on the cytotoxic effects of piperidine derivatives revealed that compounds similar to this compound exhibited enhanced apoptosis induction in cancer cell lines compared to standard treatments . The use of these compounds in combination therapies has shown promise in improving therapeutic outcomes.
Neuropharmacological Effects
Investigations into the neuropharmacological effects of piperidine derivatives suggest that they may act on cholinergic systems, potentially serving as acetylcholinesterase inhibitors. This activity is relevant for conditions such as Alzheimer's disease .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing cis-3-methyl-piperidin-4-ylamine dihydrochloride?
- Methodological Answer : The synthesis typically involves a two-step process: (i) formation of the piperidine core via reductive amination or cyclization reactions, and (ii) dihydrochloride salt formation using HCl gas or aqueous HCl under controlled conditions. For stereochemical control (cis configuration), chiral catalysts or resolution techniques (e.g., chiral chromatography) may be employed . Characterization via H/C NMR and mass spectrometry (MS) is critical to confirm stereochemistry and purity .
Q. How should researchers characterize the purity and stability of cis-3-methyl-piperidin-4-ylamine dihydrochloride?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and a C18 column to assess purity. Stability studies should include accelerated degradation testing (40°C/75% RH for 6 months) with periodic analysis by HPLC and Karl Fischer titration for moisture content. Dihydrochloride salts generally exhibit superior stability compared to hydrochloride forms due to reduced hygroscopicity .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Follow GHS guidelines for unclassified but reactive amines: use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. MS results) for this compound?
- Methodological Answer : Discrepancies may arise from residual solvents, counterion effects, or stereoisomeric impurities. Validate results using orthogonal techniques:
- NMR : Compare chemical shifts with literature data for cis vs. trans isomers .
- MS : Confirm molecular ion peaks ([M+H] and [M+2H]) and isotopic patterns.
- X-ray crystallography : Resolve ambiguities in stereochemistry definitively .
Q. What experimental design considerations are critical for studying the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Optimize reaction parameters:
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine group.
- Temperature : Elevated temperatures (50–80°C) improve reaction rates but may promote racemization.
- pH : Maintain acidic conditions (pH 4–6) to stabilize the dihydrochloride form and prevent free base precipitation .
Q. How does the dihydrochloride form influence bioavailability in preclinical studies compared to other salt forms?
- Methodological Answer : Dihydrochloride salts often exhibit higher aqueous solubility and bioavailability due to increased ionization. Conduct comparative dissolution testing in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Use pharmacokinetic (PK) studies in rodent models to assess and AUC differences between salt forms .
Data Contradiction Analysis
Q. How to address variability in reported melting points for cis-3-methyl-piperidin-4-ylamine dihydrochloride?
- Methodological Answer : Variability may stem from polymorphic forms or hydration states. Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify polymorphs. Consistently report drying conditions (e.g., vacuum drying at 60°C for 24 hours) to standardize comparisons .
Comparative Studies
Q. What strategies differentiate cis-3-methyl-piperidin-4-ylamine dihydrochloride from structurally similar impurities (e.g., trans isomers or benzyl derivatives)?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane:isopropanol (80:20) with 0.1% TFA. For benzyl derivatives, employ LC-MS/MS with selective ion monitoring (SIM) to detect characteristic fragment ions (e.g., m/z 91 for benzyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
